9-Amino-N-acetylneuraminic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

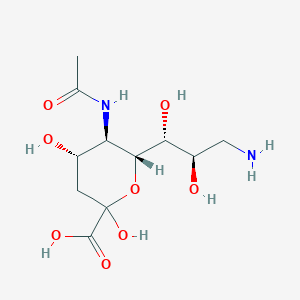

9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, which belongs to the family of sialic acids. These nine-carbon carboxylated monosaccharides are found in cell surface glycolipids and glycoproteins, playing crucial roles in various biological processes, including cellular recognition, virus invasion, and tumorigenesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the enzymatic conversion of N-acetylglucosamine and pyruvate using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase . This two-step enzymatic process is optimized by adjusting pyruvate concentration and temperature to increase conversion yield .

Industrial Production Methods: Industrial production of this compound leverages the same enzymatic synthesis method due to its high efficiency. The process involves the use of engineered enzymes to enhance solubility and activity, ensuring high yield and purity .

化学反应分析

Types of Reactions: 9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .

科学研究应用

Pharmaceutical Applications

Antiviral Agents

9-amino-NANA has been investigated for its role as an antiviral agent. It serves as a precursor for synthesizing neuraminidase inhibitors, which are critical in treating influenza and other viral infections. The compounds zanamivir and oseltamivir, both derived from N-acetylneuraminic acid, showcase its importance in antiviral therapy. Recent studies have demonstrated that 9-amino-NANA can enhance the efficacy of these drugs by improving their binding affinity to viral neuraminidases, thereby inhibiting viral replication more effectively .

Cancer Therapy

The multifunctional characteristics of 9-amino-NANA have led to its exploration in targeted cancer therapies. Its ability to modulate cell adhesion and recognition processes makes it a candidate for developing novel therapeutic agents aimed at specific cancer types. Research indicates that conjugating 9-amino-NANA with nanoparticles enhances its targeting capabilities towards tumor cells, potentially improving treatment outcomes .

Diagnostic Applications

Biomarker Development

9-amino-NANA is being studied as a potential biomarker for various diseases, including certain cancers and autoimmune disorders. Its presence on the surface of cells can indicate pathological changes, making it valuable for early diagnosis. For instance, elevated levels of sialic acids, including 9-amino-NANA, have been associated with tumor progression and metastasis .

Immunoassays

The compound's unique properties facilitate the development of immunoassays for detecting specific pathogens or disease markers. By utilizing antibodies that target 9-amino-NANA-modified antigens, researchers can create sensitive diagnostic tools for infectious diseases and other health conditions .

Biotechnological Applications

Enzyme Inhibition Studies

Research into enzyme inhibitors has highlighted the role of 9-amino-NANA in inhibiting sialidases (neuraminidases), which are enzymes that cleave sialic acids from glycoproteins and glycolipids. This inhibition is crucial in various therapeutic contexts, including reducing bacterial virulence and enhancing the immune response against infections .

Synthetic Biology

In synthetic biology, 9-amino-NANA serves as a building block for creating glycoproteins with tailored functionalities. Its incorporation into glycosylation pathways allows for the engineering of proteins with enhanced stability and activity, which is beneficial in therapeutic protein design .

Case Studies

作用机制

The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its incorporation into glycoproteins and glycolipids on cell surfaces. This incorporation affects cellular recognition and signaling pathways, influencing processes such as virus invasion, inflammation, and tumorigenesis . The compound interacts with specific molecular targets, including cell surface receptors and enzymes, modulating their activity and function .

相似化合物的比较

N-acetylneuraminic acid: The parent compound, widely studied for its biological functions.

N-glycolylneuraminic acid: Another sialic acid with similar properties but different biological roles.

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A structurally related compound with distinct applications.

Uniqueness: 9-Amino-N-acetylneuraminic acid is unique due to its amino group, which allows for additional chemical modifications and applications. This uniqueness makes it valuable in developing specialized glycoproteins and therapeutic agents .

生物活性

9-Amino-N-acetylneuraminic acid (9-AcNeu5Ac) is a derivative of N-acetylneuraminic acid (Neu5Ac), a prominent sialic acid involved in numerous biological processes. This compound exhibits various biological activities, including antiviral, immunomodulatory, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by an amino group at the 9-position of the Neu5Ac structure, which alters its biochemical interactions. Neu5Ac itself is a nine-carbon sugar with a carboxyl group that imparts a negative charge at physiological pH, allowing it to play significant roles in cell signaling and pathogen interactions.

Biological Functions

1. Antiviral Activity

Neu5Ac and its derivatives are known to play critical roles in viral infections. For instance, 9-O-acetylated forms of sialic acids have been identified as receptors for viruses such as bovine coronavirus (BCV). Studies indicate that pretreatment with neuraminidase can render cells resistant to BCV infection, highlighting the importance of sialic acid modifications in viral attachment and entry mechanisms .

2. Immunomodulatory Effects

Sialic acids, including 9-AcNeu5Ac, are involved in modulating immune responses. They can influence the activity of immune cells and affect the recognition of pathogens. The presence of sialic acids on the surface of cells can inhibit phagocytosis and modulate inflammation by interacting with sialic acid-binding immunoglobulin-like lectins (SIGLECs) .

3. Neuroprotective Properties

Neu5Ac is abundant in neuronal tissues and plays a role in brain function and development. Research suggests that it may have protective effects against neurodegenerative diseases by influencing cell signaling pathways and reducing oxidative stress . The incorporation of Neu5Ac into glycoproteins and glycolipids is essential for maintaining neuronal integrity.

Case Studies

Several studies have explored the biological activities of 9-AcNeu5Ac:

- Study on Viral Infections : A study demonstrated that 9-O-acetylated sialic acids serve as receptors for BCV, emphasizing their role in viral pathogenesis. The research showed that resialylation with Neu5,9Ac2 restored susceptibility to BCV infection in treated cells .

- Immunological Implications : Another investigation revealed that Neu5Ac's presence on immune cells could modulate responses to pathogens, suggesting potential therapeutic applications in autoimmune diseases where immune modulation is beneficial .

- Neuroprotective Effects : A recent study indicated that low molecular weight polysialic acid could sequester complement proteins, providing neuroprotection against complement-mediated cell death in murine models .

Research Findings Summary Table

属性

IUPAC Name |

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFLJKJWZHEYMD-LUWBGTNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。